molecular formula C11H23NO2 B2824984 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine CAS No. 1354963-75-9

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine

Cat. No.: B2824984
CAS No.: 1354963-75-9
M. Wt: 201.31
InChI Key: HIAAGLJAQBKBGQ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine (CAS 1354963-75-9) is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol [ ]. This amine-containing compound features a 1,3-dioxolane ring, a functional group commonly used in organic synthesis as a protecting group for aldehydes or ketones, indicating its potential utility as a versatile synthetic intermediate for the preparation of more complex molecules. Compounds with similar 1,3-dioxolan-yl-alkyl amine structures have been investigated in pharmaceutical research for various biological activities. For instance, a patent covering structurally related "1,3-dioxolan-4-yl-alkyl amines" describes compounds that exhibit antihypertensive and tranquilizing effects [ ]. While this highlights the potential research interest in this class of molecules, the specific mechanism of action and research applications for 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine itself require further investigation by qualified researchers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this substance with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAAGLJAQBKBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCCN)C1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclic Ethers

(a) 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine (CAS: 26908-34-9)
  • Structural Differences : Replaces the heptane chain with a biphenyl system, retaining the dioxolane ring.
  • However, the absence of a branched alkyl chain may reduce lipophilicity compared to the target compound. Similarity score: 0.92 .
(b) 4-Methoxy-4-methylpentan-1-amine Hydrochloride
  • Structural Differences : Substitutes the dioxolane ring with a methoxy group and shortens the carbon chain (pentane vs. heptane).
  • Functional Impact : The methoxy group offers simpler synthetic accessibility but lacks the steric and electronic effects of the dioxolane ring.

Analogs with Primary Amine Backbones

(a) 2,2-Diphenylethan-1-amine
  • Structural Differences : Features two phenyl groups at the second carbon, creating a sterically hindered amine.
  • Applications : Widely used in pharmaceuticals and polymers due to its rigidity and aromatic interactions . Contrasts with the target compound’s aliphatic and ether-based flexibility.
(b) 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine
  • Structural Differences : Incorporates a bicyclic terpene-derived moiety and a chlorine atom, enhancing electrophilicity.
  • Reactivity : The chlorine substituent enables nucleophilic substitution reactions, a feature absent in the dioxolane-containing target compound .

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine C₁₁H₂₁NO₂ 199.29 Primary amine, dioxolane Research reagent (discontinued)
4-Methoxy-4-methylpentan-1-amine Hydrochloride C₇H₁₆ClNO 165.66 Primary amine, methoxy Pharmaceutical intermediate
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Primary amine, diphenyl Polymer/pharma building block
4'-(1,3-Dioxolan-2-yl)-biphenyl-4-amine C₁₅H₁₅NO₂ 241.29 Primary amine, biphenyl, dioxolane Structural analog (similarity 0.92)

Biological Activity

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dioxolane ring and an amine group, which are significant for its biological interactions. Its molecular formula is C11H21NC_{11}H_{21}N with a molecular weight of approximately 181.29 g/mol. The presence of the dioxolane moiety suggests potential interactions with various biological targets.

The biological activity of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The dioxolane ring can facilitate the formation of hydrogen bonds with biological molecules, potentially influencing metabolic pathways and exhibiting antimicrobial properties.

Biological Activity Overview

Studies have indicated various biological activities associated with compounds containing dioxolane structures, including:

  • Antimicrobial Activity : Compounds similar to 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,3-dioxolanes have been tested against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .
  • Pharmacological Effects : Research indicates that related dioxolane compounds possess tranquilizing effects and can act as intermediates in the synthesis of anti-hypertensive agents . These effects are likely due to their interaction with neurotransmitter systems.

Study 1: Antimicrobial Efficacy

A study conducted on various dioxolane derivatives reported that certain compounds exhibited excellent antibacterial activity against S. epidermidis and P. aeruginosa. The study highlighted that the structural variations in the dioxolane ring significantly influenced the antimicrobial efficacy .

CompoundMIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
Compound 1625-
Compound 21250500
Compound 3-250

Study 2: Toxicological Assessment

In a toxicological study involving inhalation exposure to related compounds, no systemic toxicity was observed at concentrations up to 1000 mg/m³. However, local effects such as irritation were noted at higher concentrations. This suggests that while the compound may be safe at low exposures, caution is warranted at higher levels .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Formation of the dioxolane ring via cyclization of diols with ketones or aldehydes under acid catalysis (e.g., using p-toluenesulfonic acid in refluxing toluene) .
  • Step 2 : Introduction of the methylheptan-1-amine chain through reductive amination or alkylation, using sodium borohydride or lithium aluminum hydride as reducing agents .
  • Optimization : Yield improvements (≥70%) require precise control of temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios (e.g., 1.2:1 amine-to-carbonyl ratio). Kinetic monitoring via TLC or HPLC is recommended .

Q. How can researchers characterize the structural and electronic properties of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and amine group (δ 1.2–2.5 ppm for methylheptan chain) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (C11_{11}H21_{21}NO2_2) and fragmentation patterns.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and stability of the dioxolane ring .

Q. What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against targets like monoamine oxidases (MAOs) or GPCRs using fluorogenic substrates (e.g., Amplex Red for MAO-A/MAO-B) .
  • Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values. Include positive controls (e.g., cisplatin) for validation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., serotonin receptors). Focus on substituents at the 4-methylheptan chain for steric/electronic tuning .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .

Q. What strategies resolve contradictions in reactivity data during oxidation/reduction reactions of the dioxolane ring?

  • Methodological Answer :

  • Controlled Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaOCl) to prevent ring opening, which occurs with strong oxidants like KMnO4_4 .
  • Statistical DoE : Apply factorial design (e.g., 23^3 matrix) to test variables (pH, temperature, reagent concentration). Use ANOVA to identify significant factors .

Q. How do structural analogs of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine inform structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Replace the dioxolane ring with 1,3-dioxane or vary the amine chain length. Compare bioactivity profiles (e.g., logP vs. IC50_{50}) .
  • Pharmacophore Mapping : Use MOE or Phase (Schrödinger) to identify critical hydrogen-bond acceptors (dioxolane oxygen) and hydrophobic regions (methylheptan chain) .

Q. What advanced analytical techniques validate stereochemical purity in synthesized batches?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm purity ≥99% .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to assign absolute configuration .

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